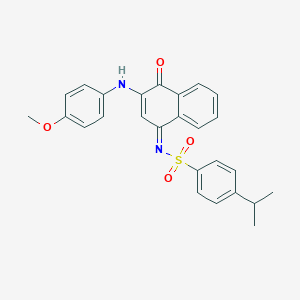
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. The compound was first synthesized in 2007 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide targets the nuclear export signal of CRM1, preventing it from binding to and transporting cargo proteins out of the nucleus. This leads to the accumulation of certain proteins in the nucleus, including tumor suppressor proteins, which can inhibit cell proliferation and induce apoptosis.
Biochemical and physiological effects:
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. Additionally, 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be dissolved in common solvents such as DMSO and ethanol. However, one limitation is that it may not be effective in all types of cancer and may have off-target effects on other proteins.
Orientations Futures
There are several potential future directions for research on 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CRM1. Another area of interest is the combination of 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide with other anti-cancer drugs to enhance its effectiveness. Additionally, the use of 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in combination with immunotherapy may have potential therapeutic applications in cancer treatment.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves several steps, including the reaction of 4-methoxyaniline with 1,4-naphthoquinone, followed by the addition of isopropylamine and benzenesulfonyl chloride. The final product is a yellow powder that is soluble in DMSO and ethanol.
Applications De Recherche Scientifique
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of a protein called CRM1, which is involved in the transport of proteins out of the nucleus of cells. This inhibition leads to the accumulation of certain proteins in the nucleus, which can have anti-cancer effects. 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied in various cancer cell lines, including breast, prostate, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.
Propriétés
Formule moléculaire |
C26H24N2O4S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-17(2)18-8-14-21(15-9-18)33(30,31)28-24-16-25(26(29)23-7-5-4-6-22(23)24)27-19-10-12-20(32-3)13-11-19/h4-17,27H,1-3H3/b28-24- |
Clé InChI |
PGWDVCRSMGOUCN-COOPMVRXSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)
![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)